Crocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/

Synonyms

Canonical SMILES

Isomeric SMILES

what is crocin and its natural sources

Biosynthesis and Signaling Pathways

Understanding crocin's biosynthesis and its complex mechanisms of action is crucial for drug development. The pathway involves several key enzymatic steps, and this compound exerts its effects by modulating multiple cellular signaling pathways.

Biosynthetic Pathway this compound biosynthesis occurs in the plastids of source plants and can be divided into three sequential stages [1]:

Simplified this compound biosynthetic pathway in plants.

Molecular Signaling Pathways this compound's therapeutic effects are mediated through its influence on several key cellular signaling pathways, particularly PI3K/AKT/mTOR [2].

Key molecular signaling pathways modulated by this compound.

Extraction and Analytical Methods

Both conventional and novel green extraction techniques are used to obtain this compound. The choice of method significantly impacts yield, efficiency, and the stability of the heat-sensitive compound [3].

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Soxhlet/Maceration | Solvent immersion & washing [3] | Simple equipment | High solvent use, long time, potential compound damage [3] |

| Ultrasonic Extraction | Cavitation disrupts cell walls [3] | Higher yield, faster, reduced solvent [3] | Process optimization needed |

| Microwave-Assisted (MAE) | Dielectric heating [3] | Rapid, high efficiency (50% yield increase reported) [3] | Suitable for thermolabile compounds |

| Supercritical Fluid | Uses CO₂ as solvent [3] | Solvent-free, high selectivity [3] | High operating pressure, costly equipment |

| Enzyme-Assisted | Enzymes break down cell matrices [3] | Mild conditions, high selectivity [3] | Enzyme cost, process optimization |

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for identifying and quantifying different this compound analogs (this compound I-V) and other bioactive components in saffron extracts [3] [4].

Pharmacological Effects and Research Insights

This compound demonstrates promising therapeutic potential across various disease models, supported by a growing body of preclinical and clinical evidence.

Neuroprotective Effects this compound shows significant promise for neurodegenerative diseases. It can cross the blood-brain barrier after oral hydrolysis to crocetin [4] [5]. Mechanisms include suppressing active forms of GSK3β and ERK1/2 kinases to reduce tau phosphorylation in Alzheimer's models [4], increasing dopamine levels in Parkinson's disease models [3], and exhibiting antioxidant and anti-apoptotic activities in multiple experimental models of brain disorders [5].

Anticancer Properties Research indicates this compound has antiproliferative action against cancer cells both in vitro and in vivo [4]. These effects are mediated through the suppression of key pathways like PI3K/AKT/mTOR, MAPK, VEGF, Wnt/β-catenin, and JAK-STAT, as well as the activation of Nrf2 and p53 signaling pathways [2] [4].

Clinical Trial Evidence A 2025 preliminary randomized triple-blind placebo-controlled trial on diabetic neuropathy found that 15 mg/day of this compound for 12 weeks significantly reduced neuropathic symptoms and pain intensity compared to placebo [6]. Other clinical studies suggest benefits for mood, with this compound displaying antidepressant properties in humans [4].

Research and Development Considerations

For scientists in drug development, several factors are critical when working with this compound:

- Bioavailability: this compound has low oral bioavailability and is hydrolyzed to crocetin by intestinal enzymes and gut bacteria before absorption [3]. Crocetin, the active metabolite, is the form that permeates the blood-brain barrier [4].

- Stability: Formulations must protect this compound from degradation by light, heat, and acidic conditions [3].

- Sourcing and Synthesis: Traditional plant extraction is limited by low yield and high cost [1]. Metabolic engineering in microorganisms like E. coli and synthetic biology approaches present promising alternatives for sustainable, large-scale production [3] [1].

References

- 1. Prospects and progress on this compound biosynthetic pathway ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound molecular signaling pathways at a glance [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Functional characteristics, extraction, food applications ... [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Therapeutic effects of this compound in alleviating diabetic neuropathy [jphcs.biomedcentral.com]

crocin biochemical pathways and biosynthesis

The Crocin Biosynthetic Pathway

The biosynthesis of crocins can be divided into several key stages, from fundamental cellular building blocks to the final glycosylated pigments. The pathway has been fully elucidated in plants like Crocus sativus and Gardenia jasminoides [1] [2] [3].

The table below outlines the core enzymatic steps in the pathway:

| Pathway Stage | Key Enzymes | Substrate | Product | Key Features / Enzymatic Action |

|---|---|---|---|---|

| Precursor Supply | DXS, GPPS, GGPPS | Pyruvate, GAP | GGPP | MEP pathway in plastids provides universal terpenoid precursors [1]. |

| Carotenoid Backbone | PSY, PDS, ZDS, CRTISO, LCY | GGPP | Lycopene, β-carotene | PSY is the first rate-limiting enzyme; LCY cyclizes lycopene [1] [4]. |

| Zeaxanthin Formation | BCH (CrtZ) | β-carotene | Zeaxanthin | Hydroxylation of β-ionone rings [1] [5]. |

| Cleavage to Apocarotenoid | CCD2/CCD4 | Zeaxanthin | Crocetin dialdehyde + HTCC | Key, rate-limiting step; symmetrical cleavage at C7-C8 and C7'-C8' bonds [6] [1] [3]. |

| Oxidation | ALDH (crALDH) | Crocetin dialdehyde | Crocetin | Oxidation of aldehyde groups to carboxylic acids [1] [5] [2]. |

| Glycosylation | UGTs (e.g., UGT74AD1, UGT94E5) | Crocetin | Crocins (I-V) | Sequential glycosylation confers water solubility; defines final this compound profile [1] [2] [3]. |

The following diagram illustrates the logical flow of this core pathway:

Core biosynthetic pathway from central metabolites to diverse crocins.

Quantitative Biosynthesis Data

Recent metabolic engineering efforts in microbial and plant systems have achieved significant production titers. The data below summarizes key performance metrics from recent studies for easy comparison.

| Production System | Key Engineering Strategy | Key Product | Maximum Yield (Titer) | Reference / Source |

|---|---|---|---|---|

| E. coli | Two-phase culture with dodecane; expression of NatCCD4.1 | Crocetin dialdehyde | 109.2 ± 3.23 mg/L | [6] |

| E. coli | Full pathway from glycerol; novel crALDH & UGTs | Crocetin | 34.77 ± 1.03 mg/L | [5] |

| E. coli | Full pathway from glycerol; novel crALDH & UGTs | Total Crocins (this compound-1 to -4) | 6.29 - 1.48 mg/L (individual) | [5] |

| Nicotiana glauca (plant) | Stable expression of CsCCD2L | Crocins | ~400 μg/g DW (leaves) | [4] |

| Nicotiana benthamiana (plant) | Viral vector (TEV) expression of NatCCD4.1 | Crocins | 2.32 ± 0.69 mg/g DW | [6] |

Key Experimental Protocols

Here are detailed methodologies for two critical experimental approaches in this compound research: microbial bioproduction and plant metabolic engineering.

Protocol 1: Microbial Production of Crocetin in E. coli [5]

This protocol outlines the steps for the complete biosynthesis of crocetin from glycerol in an engineered E. coli strain.

Strain Construction:

- Start with an IPP-overproducing E. coli host strain.

- Modularly integrate five zeaxanthin pathway genes (CrtE, CrtB, CrtI, CrtY, CrtZ) into the genome to create a zeaxanthin-producing base strain (ZEA-1).

- Engineer the crocetin pathway by introducing plasmids containing:

- A zeaxanthin cleavage dioxygenase (CsCCD2 from Crocus sativus).

- A high-activity variant of crocetin dialdehyde dehydrogenase (crALDH).

Culture Conditions & Induction:

- Use glycerol as the sole carbon source in the culture medium.

- For zeaxanthin production, cultivate the ZEA-1 strain with a temperature shift from 30°C to 20°C to optimize yield.

- Induce pathway expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) when the culture optical density (OD₆₀₀) reaches approximately 0.6.

Analytical Quantification:

- Extract carotenoids and apocarotenoids from cell pellets using organic solvents like acetone or methanol.

- Analyze and quantify crocetin and intermediates using High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD). Confirm identities by comparison with authentic standards using HPLC-mass spectrometry (LC-MS).

Protocol 2: Metabolic Engineering of Crocins in Nicotiana Plants [6] [4]

This protocol describes two methods for engineering this compound production in tobacco plants.

Stable Transformation:

- Gene Constructs: Clone the gene of interest (e.g., CsCCD2L from saffron) into a plant binary vector under a constitutive promoter like CaMV 35S. For enhanced production, co-express genes that increase substrate availability (e.g., BrCrtZ for hydroxylation and AtOrMut to promote carotenoid accumulation).

- Plant Transformation: Transform Nicotiana tabacum or N. glauca leaf explants using Agrobacterium tumefaciens.

- Regeneration and Selection: Regenerate whole plants on selective media containing antibiotics and confirm transgene integration via PCR and Southern blotting.

Transient Expression using Viral Vectors:

- Vector Engineering: Clone the cleavage dioxygenase gene (e.g., NatCCD4.1 from Nyctanthes arbor-tristis) into a viral vector derived from the Tobacco Etch Virus (TEV).

- Plant Infiltration: Grow Nicotiana benthamiana plants for 4-5 weeks. Infiltrate the leaves with Agrobacterium carrying the viral vector construct.

- Harvest: Leaves typically show strong pigment accumulation (bright yellow coloration) 7-10 days post-infiltration. Harvest leaves and freeze-dry for analysis.

Metabolite Analysis:

- Grind lyophilized leaf tissue to a fine powder.

- Extract water-soluble crocins using hot water or methanol.

- Analyze extracts using HPLC-DAD. Identify and quantify different this compound species (e.g., this compound-I, -II, -III) by comparing their retention times and spectra to commercially available standards.

This compound Pharmacokinetics and Bioactivation

A critical consideration for drug development is the pharmacokinetic profile of crocins. Recent studies reveal a key bioactivation step.

- Gut Microbiota-Dependent Metabolism: Orally administered this compound is poorly absorbed into the circulatory system [7] [8]. Its primary metabolite, crocetin, is much more abundant in plasma, with system exposure (AUC) reported to be over 200 times higher than that of this compound [7].

- Mechanism of Action: The rapid antidepressant and neuroprotective effects of orally administered this compound are dependent on its metabolic conversion to crocetin by the gut flora [7] [8]. This conversion is crucial for the pharmacological activity, suggesting that crocetin may be the primary active form in vivo.

The following diagram illustrates this key metabolic relationship:

In vivo bioactivation pathway of orally administered this compound.

Pharmacological Activities and Clinical Potential

Crocins exhibit a broad spectrum of pharmacological effects, underpinning their interest for drug development [2].

- Neuroprotection: Mechanisms include antioxidant activity (increasing glutathione, reducing ROS), inhibition of acetylcholinesterase, and prevention of abnormal aggregation of amyloid β-protein and tau protein, relevant for Alzheimer's disease [2]. Crocins also show rapid antidepressant effects in animal models, which are dependent on gut flora conversion to crocetin [7].

- Anticancer Activity: Crocins demonstrate antitumor properties through the induction of apoptosis in various cancer cell lines [1] [2].

- Cardiovascular & Metabolic Benefits: Effects include anti-hyperlipidemic activity, reduction of atherosclerosis risk, and antidiabetic properties [1] [2].

- Other Activities: Significant anti-inflammatory, hepatoprotective, and nephroprotective properties have also been reported [2].

The field of this compound research is advancing rapidly, driven by breakthroughs in pathway elucidation and metabolic engineering. The current challenge lies in optimizing the stability and bioavailability of these compounds for clinical application [2].

References

- 1. Prospects and progress on this compound biosynthetic pathway ... [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Research progress on the pharmacological activity... [beilstein-journals.org]

- 3. Tandem gene duplications drive divergent evolution of caffeine and... [bmcbiol.biomedcentral.com]

- 4. Metabolic Engineering of this compound Biosynthesis in Nicotiana ... [frontiersin.org]

- 5. Complete microbial synthesis of crocetin and crocins from ... [microbialcellfactories.biomedcentral.com]

- 6. Frontiers | Biotechnological production of crocetin and crocins using... [frontiersin.org]

- 7. Intestinal Metabolism of this compound and a Pharmacokinetics and ... [pmc.ncbi.nlm.nih.gov]

- 8. Orally Administered this compound Protects Against Cerebral ... [frontiersin.org]

Comprehensive Technical Analysis of Crocin Blood-Brain Barrier Permeability

Introduction to Crocin and the Blood-Brain Barrier

This compound, the main water-soluble carotenoid constituent of saffron (Crocus sativus L.) and gardenia (Gardenia jasminoides Ellis), has attracted significant scientific interest due to its demonstrated neuroprotective properties in various experimental models. Extensive research has revealed that this compound exhibits multiple pharmacological activities including antioxidant, anti-inflammatory, anti-apoptotic, and memory-enhancing effects, positioning it as a promising therapeutic candidate for various neurological disorders including Alzheimer's disease, cerebral ischemia, and other neurodegenerative conditions [1] [2] [3]. Despite these promising therapeutic properties, the effective delivery of this compound to the brain remains a significant pharmacological challenge due to the presence of the blood-brain barrier (BBB), which selectively restricts the passage of compounds from the systemic circulation to the central nervous system (CNS).

The BBB is a highly specialized microvascular unit consisting of brain capillary endothelial cells with tight junctions (zonulae occludens), pericytes, astrocyte end-feet, and neuronal endings that collectively function to protect the brain from xenobiotics while maintaining optimal nutrient supply and CNS homeostasis [4]. This sophisticated biological barrier permits selective transport through transcellular diffusion or specific transporter-mediated uptake while effectively preventing paracellular passage of most compounds. It is estimated that over 98% of small organic molecules cannot cross the BBB, creating a major bottleneck in CNS drug development [4] [5]. Understanding this compound's interaction with this barrier is therefore essential for harnessing its full neuroprotective potential and developing effective therapeutic formulations for neurological disorders.

This compound BBB Permeability: Key Challenges and Metabolic Transformation

The blood-brain barrier permeability of intact this compound molecules is significantly limited by several interconnected factors related to its physicochemical properties and biological interactions:

High Hydrophilicity: this compound is a glycosylated carotenoid with substantial water solubility due to its sugar moieties (typically gentiobiose or glucose residues), which markedly reduces its ability to undergo transcellular passive diffusion through the lipophilic endothelial cell membranes of the BBB [2] [6]. This hydrophilic character is a major determinant of its poor membrane permeability.

Molecular Size and Structure: As a dicarboxylic acid polyene chain with attached glycosyl groups, this compound has a relatively large molecular structure that further impedes its passive diffusion across the BBB [2] [7]. The extended conjugated double-bond system contributes to its molecular rigidity and limited membrane penetrability.

Efflux Transport Systems: Evidence suggests that this compound and its metabolites may serve as substrates for efflux transporters such as P-glycoprotein (P-gp) expressed at the BBB, which actively pump compounds back into the systemic circulation, thereby reducing their CNS accumulation [4] [6].

Extensive Pre-systemic Metabolism: Following oral administration, this compound undergoes significant intestinal metabolism mediated by both intestinal epithelial cells and gut microbiota, which hydrolyze the glycosidic bonds to produce the aglycone metabolite trans-crocetin [6] [8]. This metabolic transformation is now recognized as a crucial determinant of this compound's pharmacological effects.

Interestingly, while intact this compound demonstrates limited direct BBB permeability, its metabolite crocetin (the deglycosylated form) exhibits superior BBB penetration capabilities due to its reduced molecular size and increased lipophilicity. This metabolic conversion represents a critical activation step for this compound's central effects, explaining why oral administration often demonstrates better neuroprotective efficacy than direct intravenous administration of the parent compound [8]. The gut microbiota plays an essential role in this metabolic activation process, as demonstrated by reduced pharmacological effects in pseudo germ-free animal models [8].

Quantitative BBB Permeability Data

Table 1: Comparative BBB Permeability Parameters of this compound, Crocetin, and Enhanced Formulations

| Compound/Formulation | Experimental Model | Permeability Coefficient (Papp × 10⁻⁶ cm/s) | Key Findings | Reference |

|---|---|---|---|---|

| This compound-1 | In vitro Caco-2 monolayers | Not detectable (even at 1000 µM) | No relevant intestinal absorption | [6] |

| Trans-crocetin | Porcine BCEC BBB model | 1.48 ± 0.12 | Slow but consistent BBB penetration over 29 hours | [6] |

| Trans-crocetin | Porcine BCSFB model | 3.85 ± 0.21 | Moderate blood-CSF barrier penetration | [6] |

| Trans-crocetin | Caco-2 intestinal model | 25.7 ± 6.23 | Efficient intestinal absorption via transcellular diffusion | [6] |

| CRT-γ-cyclodextrin inclusion complex | In vivo rat model | Significant increase vs. free CRT | Enhanced bioavailability and brain delivery | [7] |

| This compound nano-chitosan | In vivo rat model | Significant increase vs. intact this compound | Improved bioavailability and neuroprotective effects | [9] |

Table 2: Pharmacokinetic and Efficacy Correlations of this compound and Crocetin Administration Routes

| Administration Route | Compound | Brain Exposure | Efficacy in Cerebral I/R Injury | Key Observations | Reference |

|---|---|---|---|---|---|

| Oral administration | This compound | No this compound or crocetin detected in brain | Significant protection | Gut microbiota-dependent effect; microbial-host co-metabolic regulation | [8] |

| Intravenous administration | This compound | Not reported | Less effective protection | Limited efficacy despite direct systemic delivery | [8] |

| Oral administration | Crocetin | Not detected in brain | Significant protection | Importance of intestinal exposure for pharmacological activity | [8] |

| Intravenous administration | Crocetin | Not reported | Limited protection | Reduced efficacy despite systemic exposure | [8] |

Experimental Methodologies for Assessing BBB Permeability

The assessment of this compound and crocetin BBB permeability employs a range of in vitro, in vivo, and in silico approaches, each with distinct advantages and limitations for evaluating brain penetration potential:

In Vitro Models

Caco-2 Cell Monolayers: This human colorectal adenocarcinoma cell line, when differentiated, expresses many characteristics of intestinal epithelial cells and serves as a well-established model for predicting oral absorption and intestinal permeability. Studies using this model have demonstrated that This compound-1 does not penetrate intestinal barriers in relevant amounts, while its metabolite trans-crocetin shows significant permeability via transcellular passive diffusion [6]. The experimental protocol involves growing Caco-2 cells on permeable filters for 21-28 days to form tight junctions, applying test compounds to the apical compartment, and sampling from the basolateral compartment over time to calculate apparent permeability coefficients (Papp).

Brain Capillary Endothelial Cell (BCEC) Cultures: Primary or immortalized brain endothelial cells (e.g., bEnd.3, RBE4, hCMEC/D3) grown on transwell inserts recreate critical aspects of the BBB, including expression of tight junction proteins and functional efflux transporters. The hCMEC/D3 cell line is particularly valuable as it retains most human BBB transporters and receptors [4]. Permeability assays monitor compound translocation across the monolayer, with crocetin demonstrating slow but consistent penetration in porcine BCEC models (Papp 1.48 × 10⁻⁶ cm/s) [6].

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput screening method utilizes artificial membranes (often 5% hexadecane in hexane) on high-porosity filters to simulate passive transcellular diffusion. While not specifically reported for this compound in the available literature, PAMPA-BBB represents a potentially valuable tool for early-stage screening of this compound analogs and derivatives [4].

In Vivo Models

In Situ Brain Perfusion: This technique involves cannulating the carotid artery and perfusing with oxygenated buffer containing the test compound, followed by brain homogenization and analysis. This method allows precise control of compound concentration and exposure time while avoiding confounding systemic effects, making it ideal for determining fundamental BBB permeability parameters [4].

Pharmacokinetic and Biodistribution Studies: These conventional in vivo approaches involve administering this compound or crocetin formulations to animals via various routes (oral, intravenous, intraperitoneal) followed by serial blood collection and brain tissue sampling at predetermined time points. Analysis using HPLC-MS/MS provides quantitative data on compound concentrations in plasma and brain homogenates, enabling calculation of key parameters like brain-to-plasma ratio (B/P), AUCbrain/AUCplasma, and Kp values [7] [8].

Cerebral Ischemia/Reperfusion (I/R) Models: The middle cerebral artery occlusion (MCAO) model in rats represents a functionally relevant approach for evaluating the neuroprotective efficacy of this compound and its brain delivery. Interestingly, studies using this model have demonstrated that orally administered this compound provides better cerebral protection than intravenous administration, despite minimal detection of either this compound or crocetin in brain tissue, suggesting a peripheral site of action potentially involving gut-brain axis signaling [8].

Analytical Techniques

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV/Vis detection (typically at ~440 nm for this compound and 420-443 nm for crocetin) enables quantification of these compounds in biological samples. This method provides the sensitivity required for detecting these carotenoids in plasma and tissue samples following administration [7] [6].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows precise quantification of this compound, crocetin, and potential metabolites in complex biological matrices like plasma, brain homogenates, and cell culture media. LC-MS/MS provides the necessary detection limits for comprehensive pharmacokinetic studies, with typical transitions monitored for this compound (m/z 977→815) and crocetin (m/z 327→283) [8].

Western Blot Analysis: This technique assesses the effects of this compound and crocetin on expression levels of proteins involved in Alzheimer's disease pathology, such as amyloid precursor protein (APP) and its cleavage products (C-terminus fragments CTF-α and CTF-β), providing mechanistic insights beyond mere permeability measurements [7].

Strategies to Enhance this compound Brain Delivery

Several innovative formulation strategies have been explored to overcome the inherent limitations of this compound's BBB permeability:

Cyclodextrin Inclusion Complexes: The development of a water-soluble crocetin-γ-cyclodextrin inclusion complex has demonstrated significantly improved solubility, bioavailability, and brain delivery of crocetin compared to the free drug [7]. Characterization using FTIR and DSC confirmed successful complex formation, with the inclusion complex showing stronger ability to downregulate CTF expression and amyloid β levels in Alzheimer's disease model cells (7PA2 cell line). This complex also facilitated crocetin transport across the BBB in normal SD rat models, achieving higher brain concentrations while maintaining neuroprotective efficacy.

Nanochitosan Coating: Chitosan-based nanoparticle encapsulation represents another promising approach for enhancing this compound delivery to the brain. Studies have demonstrated that this compound-loaded chitosan nanoparticles significantly improved memory and learning indicators, reduced anxiety levels, and elevated expression of NMDA receptor subunits and tight junction proteins in the hippocampus of chronic immobilization stress-induced rats compared to intact this compound [9]. The mucoadhesive properties of chitosan may further enhance absorption through mucosal surfaces.

Microbial Biotransformation: Harnessing the natural intestinal biotransformation of this compound to crocetin by gut microbiota represents a biological strategy to enhance brain delivery. Studies have confirmed that this compound is efficiently hydrolyzed to crocetin in the intestinal environment, primarily through enzymatic processes in epithelial cells rather than microbiological fermentation [6] [8]. The resulting crocetin then undergoes efficient intestinal absorption and subsequent slow BBB penetration, representing a naturally optimized delivery system that may explain the traditional use of oral saffron preparations for neurological benefits.

Table 3: Formulation Strategies to Enhance this compound/Crocetin Brain Delivery

| Strategy | Mechanism of Action | Key Advantages | Evidence |

|---|---|---|---|

| γ-cyclodextrin inclusion complex | Molecular encapsulation enhances water solubility and BBB penetration | Suitable for intravenous administration; increases bioavailability; protects against degradation | [7] |

| Chitosan nanoparticles | Nano-encapsulation improves stability and mucosal adhesion | Enhances permeability across biological barriers; sustains release; biodegradable and biocompatible | [9] |

| Microbial biotransformation | Intestinal conversion to more lipophilic metabolite crocetin | Utilizes natural metabolic processes; non-invasive oral administration | [6] [8] |

Molecular Mechanisms and Signaling Pathways

This compound and its active metabolite crocetin exert neuroprotective effects through modulation of multiple signaling pathways, which may be initiated both centrally (following limited BBB penetration) and peripherally (through gut-brain axis signaling):

The following diagram illustrates the key molecular signaling pathways mediated by this compound/crocetin that contribute to their neuroprotective effects:

Molecular Signaling Pathways of this compound and Crocetin Neuroprotection

The diagram above illustrates the complex molecular network through which this compound and its metabolite crocetin exert their neuroprotective effects, highlighting several key mechanisms:

PI3K/AKT/mTOR Pathway Activation: this compound demonstrates significant activation of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling cascade, which plays a central role in neuronal survival, synaptic plasticity, and apoptosis regulation [1] [3]. This pathway activation leads to increased expression of anti-apoptotic Bcl-xL while suppressing pro-apoptotic proteins Bax and Bad, ultimately reducing caspase-3 activation and neuronal apoptosis.

Oxidative Stress Modulation: Both this compound and crocetin exhibit potent antioxidant properties through direct free radical scavenging and enhancement of endogenous antioxidant defense systems, including superoxide dismutase (SOD) and glutathione peroxidase (GPx) [1] [3]. This activity is particularly relevant in neurodegenerative conditions where oxidative stress contributes significantly to pathogenesis.

Amyloid Pathology Regulation: Crocetin demonstrates direct effects on Alzheimer's disease pathology by downregulating C-terminus fragments (CTF-α and CTF-β) generated from amyloid precursor protein (APP) cleavage, thereby reducing amyloid-β production and enhancing its clearance [7]. This dual mechanism addresses both production and clearance aspects of amyloid pathology.

Inflammatory Pathway Inhibition: this compound exerts significant anti-inflammatory effects by suppressing pro-inflammatory cytokine production (TNF-α, IL-1β) and inhibiting the NF-κB signaling pathway, which plays a central role in neuroinflammation [10] [3]. This mechanism is particularly relevant for morphine withdrawal symptom alleviation, where inflammatory cytokines contribute to dependence mechanisms.

Neurotransmitter System Modulation: Crocetin demonstrates NMDA receptor affinity and channel opening activity, positioning it as a modulator of glutamatergic neurotransmission [6]. Additionally, this compound enhances cholinergic function by increasing acetylcholine levels and reducing acetylcholinesterase activity, particularly beneficial in Alzheimer's disease models where cholinergic deficit is prominent [1].

Gut-Brain Axis Signaling: Emerging evidence suggests that this compound's metabolic transformation to crocetin in the intestine initiates signaling through the gut-brain axis, indirectly modulating central nervous system function without requiring significant compound penetration across the BBB [8]. This mechanism may explain the paradoxical superior efficacy of oral administration compared to intravenous delivery.

Conclusion and Future Perspectives

The comprehensive analysis of this compound's blood-brain barrier permeability reveals a complex pharmacological profile characterized by limited direct brain penetration of the parent compound but significant indirect neuroprotective effects mediated through its active metabolite crocetin and potential gut-brain axis signaling. The development of advanced formulation strategies such as cyclodextrin inclusion complexes and chitosan-based nanoparticles shows promising potential for enhancing this compound/crocetin delivery to the brain, thereby potentially improving therapeutic efficacy in various neurological disorders.

Future research directions should focus on several key areas:

Advanced Delivery Systems: Further optimization of nanoparticle-based delivery systems, including ligand-functionalized nanoparticles targeting specific BBB transporters, could enhance brain-specific delivery while minimizing systemic exposure and potential side effects.

Metabolic Engineering: Exploration of structural analogs with improved BBB permeability while maintaining therapeutic efficacy may yield superior candidates for CNS applications. Structure-activity relationship studies focusing on the balance between glycosylation (for solubility) and deglycosylation (for membrane permeability) could inform rational design.

Clinical Translation: Well-designed clinical trials are needed to establish the pharmacokinetic-pharmacodynamic relationships of this compound and crocetin in human populations, particularly establishing dose-response relationships and optimal dosing regimens for neurological indications.

Gut-Brain Axis Mechanisms: Further elucidation of the precise mechanisms through which This compound modulates gut-brain communication could reveal novel therapeutic approaches for neurological disorders that leverage peripheral signaling pathways.

References

- 1. Investigation of the neuroprotective effects of this compound via ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Functional characteristics, extraction, food applications ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound molecular signaling pathways at a glance [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative strategies for the quantitative modeling of blood–brain... [pubs.rsc.org]

- 6. Intestinal formation of trans-crocetin from saffron extract ... [sciencedirect.com]

- 7. Delivering Crocetin across the Blood-Brain Barrier by ... [nature.com]

- 8. Orally Administered this compound Protects Against Cerebral ... [frontiersin.org]

- 9. This compound nano-chitosan-coated compound mitigates ... [sciencedirect.com]

- 10. Preventive effects of this compound and meloxicam on morphine withdrawal... [bmcpharmacoltoxicol.biomedcentral.com]

Biosynthetic Pathway and Experimental Workflows

Crocin Biosynthesis Pathway

This compound biosynthesis proceeds from carotenoid precursors through a series of cleavage and glycosylation reactions. The pathway diagram below illustrates the key enzymatic steps.

The critical control point is the cleavage of zeaxanthin by CCD2. Research focuses on introducing and optimizing CCD2 enzymes from saffron (CsCCD2L) and Crocosmia (CroCCD2) in heterologous systems like tomato to boost production. [1] [2] [3]

This compound Purification via Antisolvent Precipitation

Antisolvent precipitation is an efficient method for this compound enrichment and purification. The optimized workflow is shown below.

Key Takeaway: This method under optimized conditions increased total this compound content by 81% and this compound-I's share to 55% of total crocins, providing a scalable and cost-effective alternative to complex chromatography. [4]

Advanced Analytical and Extraction Techniques

| Technique | Principle | Application in this compound Research | Key Advantage |

|---|---|---|---|

| Hyperspectral Imaging (HSI) | Combines spectroscopy and imaging to capture spatial and spectral data. [5] | Non-destructive prediction of this compound-I in intact gardenia fruits. [5] | Rapid, non-destructive quality control; allows in-line sorting. |

| Antisolvent Precipitation | Reduces solute solubility in a solvent by adding a miscible antisolvent, causing target compound precipitation. [4] | Selective enrichment of total crocins and this compound-I from crude saffron extracts. [4] | High selectivity for this compound enrichment, cost-effective, and easily scalable. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and compound release. [6] | Optimization of phenolic (antioxidant) extraction from saffron stigmas and corms. [6] | Higher efficiency and shorter extraction time compared to conventional methods. |

| Response Surface Methodology (RSM) | Statistical and mathematical technique for modeling and optimizing complex processes. [4] [6] | Used to optimize antisolvent precipitation [4] and UAE parameters. [6] | Systematically identifies optimal conditions and interaction effects between variables. |

Research Implications and Future Directions

- Sustainable Production: Metabolic engineering in tomato presents a viable, scalable platform to overcome saffron sourcing limitations [1] [3].

- This compound Specificity: Advanced purification like antisolvent precipitation allows for isolation of specific, potent this compound isomers (e.g., this compound-I) for standardized formulations [4].

- Holistic Profiling: Integrative transcriptome and metabolome analyses reveal biosynthetic dynamics and regulatory genes, providing targets for future pathway engineering [7].

References

- 1. Natural CCD2 Variants and RNA Interference for Boosting ... [pmc.ncbi.nlm.nih.gov]

- 2. Prospects and progress on this compound biosynthetic pathway ... [sciencedirect.com]

- 3. Natural CCD2 Variants and RNA Interference for Boosting ... [mdpi.com]

- 4. Efficient purification of CrocinI from saffron stigmas using ... [nature.com]

- 5. Rapid Determination of this compound-I in Gardenia Fruits ... [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction of natural antioxidants from Moroccan saffron ... [sciencedirect.com]

- 7. Integrative Analyses of Metabolome and Transcriptome ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Crocin vs. Crocetin - Properties, Mechanisms, and Research Applications

Executive Summary

This technical guide provides a comprehensive analysis of crocin and crocetin, two principal bioactive carotenoids derived from Crocus sativus L. (saffron). Through systematic evaluation of their chemical properties, pharmacological profiles, pharmacokinetic behavior, and molecular mechanisms, this document serves as a reference for researchers and drug development professionals. Crocetin, the aglycone form, demonstrates superior bioavailability and potent bioactivity despite this compound's higher water solubility. Both compounds exhibit multifaceted therapeutic potential across neurological, oncological, and cardiovascular domains, with favorable safety profiles evidenced in clinical trials. The following sections provide detailed comparative data, experimental methodologies, and mechanistic insights to support research and development applications.

Chemical Structures and Basic Properties

This compound and crocetin, while structurally related, possess distinct chemical characteristics that fundamentally influence their biological behavior and research applications. The following table summarizes their core chemical properties:

Table 1: Fundamental Chemical Properties of this compound and Crocetin

| Property | This compound | Crocetin |

|---|---|---|

| Chemical Definition | Digentiobiosyl ester of crocetin | Polyunsaturated dicarboxylic acid |

| Core Structure | Crocetin with sugar moieties | Aglycone backbone (crocetin) |

| Solubility Profile | Hydrophilic | Lipophilic |

| Molecular Weight | Higher (due to glycosylation) | Lower (aglycone form) |

| Primary Sources | Saffron stigmas, Gardenia fruits | Saffron stigmas, Gardenia fruits |

| Stability | Less stable; degrades with heat/light | More stable |

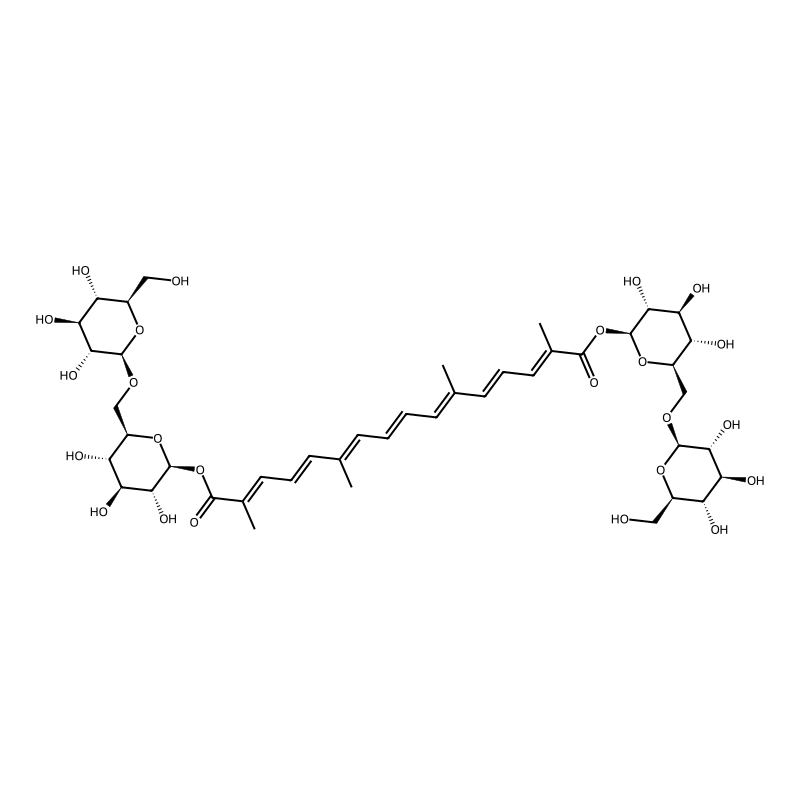

This compound is chemically defined as the digentiobiosyl ester of crocetin, featuring a crocetin backbone with gentiobiose sugar moieties attached, resulting in significant hydrophilicity [1]. This glycosylation makes this compound one of the rare water-soluble carotenoids, a property with significant implications for its formulation and administration. In contrast, crocetin represents the aglycone core structure - a polyunsaturated dicarboxylic acid with pronounced lipophilic character [2] [3]. This fundamental difference in solubility dictates their respective behavior in biological systems and pharmaceutical formulations, with this compound being more suitable for aqueous delivery systems while crocetin demonstrates better compatibility with lipid-based formulations.

The structural relationship between these compounds is fundamental to understanding their metabolism and bioactivity. This compound serves as the glycosylated precursor that undergoes enzymatic hydrolysis in the gastrointestinal tract, primarily through the action of gut microbiota, to yield bioactive crocetin [4]. This metabolic transformation has profound implications for their respective pharmacokinetic profiles and ultimate biological effects, which are explored in subsequent sections.

Pharmacokinetics and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and crocetin is crucial for evaluating their therapeutic potential and designing effective dosage regimens. The following table presents a comparative analysis of their pharmacokinetic parameters:

Table 2: Comparative Pharmacokinetic Profiles of this compound and Crocetin

| Parameter | This compound | Crocetin | Research Context |

|---|---|---|---|

| Oral Bioavailability | Very low (∼0.2%) | Significantly higher | Animal models |

| Cmax (Oral Administration) | 43.5 ± 8.6 μg/L | 4662.5 ± 586.1 μg/L | 300 mg/kg in mice [4] |

| Tmax | 1 hour | 6 hours | 300 mg/kg in mice [4] |

| AUC | 151 ± 20.8 μg·h/L | 33,451.9 ± 3323.6 μg·h/L | 300 mg/kg in mice [4] |

| Primary Metabolic Site | Intestinal flora → crocetin | Further conjugation | In vitro & in vivo studies [4] |

| Blood-Brain Barrier Penetration | Limited | Moderate | Indirect evidence from neuroactivity |

Following oral administration, this compound demonstrates exceptionally low systemic exposure despite its impressive pharmacological effects. Research shows that after a 300 mg/kg oral dose in mice, this compound reached a maximum plasma concentration (Cmax) of only 43.5 ± 8.6 μg/L, with a relatively rapid time to maximum concentration (Tmax) of 1 hour [4]. The area under the curve (AUC) was similarly limited at 151 ± 20.8 μg·h/L, confirming its low absolute bioavailability. This phenomenon occurs because orally administered this compound undergoes extensive pre-systemic metabolism primarily by intestinal flora that hydrolyze the glycosidic bonds to liberate crocetin [4]. Hepatic and intestinal microsomes contribute minimally to this conversion process.

In striking contrast, crocetin demonstrates substantially superior pharmacokinetic parameters. After the same 300 mg/kg dose of this compound, the resulting crocetin metabolite achieved a Cmax of 4662.5 ± 586.1 μg/L - approximately 100-fold higher than the parent compound [4]. Crocetin also displayed a longer Tmax (6 hours) and a dramatically higher AUC (33,451.9 ± 3323.6 μg·h/L), indicating both prolonged exposure and significantly greater systemic availability. When crocetin is administered directly, it demonstrates efficient intestinal absorption and tissue distribution due to its lipophilic nature, readily crossing biological membranes including potentially the blood-brain barrier, as suggested by its neuroprotective effects in various models [2].

The critical role of gut microbiota in this compound bioactivation has been definitively established through experiments with pseudo germ-free models, where antibiotic cocktail pretreatment dramatically reduced crocetin exposure by inhibiting the bacterial transformation of this compound [4]. This metabolic relationship explains the apparent paradox between this compound's low bioavailability and its robust in vivo efficacy - the pharmacological activity observed after oral this compound administration is largely mediated through its active metabolite, crocetin.

Pharmacological Effects and Mechanisms

Both this compound and crocetin exhibit diverse pharmacological activities, though with differing potencies and through shared and distinct molecular pathways. The following table compares their documented biological effects:

Table 3: Comparative Pharmacological Profiles of this compound and Crocetin

| Pharmacological Activity | This compound | Crocetin | Mechanistic Insights |

|---|---|---|---|

| Antidepressant Effects | Strong (clinical evidence) | Strong (rapid onset) | Serotonergic modulation; BDNF enhancement [4] [5] |

| Anticancer Activity | Moderate to strong | Moderate to strong | Apoptosis induction; tubulin interaction [6] [7] |

| Neuroprotective Effects | Strong | Strong | Anti-inflammatory; antioxidant [1] [5] |

| Anti-angiogenic Effects | Weak (100-400 μM) | Potent (10-40 μM) | VEGFR2 pathway inhibition [8] |

| Antioxidant Capacity | Potent | Potent | Free radical scavenging [2] [9] |

| Cardioprotective Effects | Documented | Documented | Anti-inflammatory; anti-apoptotic [2] |

Neurological and Psychiatric Applications

This compound demonstrates significant antidepressant activity in multiple randomized controlled trials, showing efficacy comparable to conventional antidepressants like citalopram [5]. Both this compound and crocetin exhibit rapid antidepressant effects in animal models, with single high doses (300 mg/kg this compound) significantly reducing immobility time in forced swim tests and increasing social interaction in chronic social defeat stress models [4]. The mechanisms underlying these neurological effects involve anti-inflammatory actions through inhibition of NF-κB and NLRP3 signaling pathways, antioxidant activity through free radical scavenging, and modulation of monoaminergic systems [5]. Additional evidence suggests these compounds may enhance neurotrophic factors such as BDNF, promoting neuronal survival and plasticity.

Oncological Applications

Both compounds demonstrate anticancer properties through multiple mechanisms. This compound has shown promising antiproliferative effects against various cancer cell lines, including significant activity against human breast adenocarcinoma (MCF-7) while sparing normal cell lines (L-6) [7]. Molecular docking studies indicate that crocetin beta-d-glucosyl ester (a this compound derivative) exhibits strong binding affinity for estrogen receptor alpha and histone deacetylase 2, potentially inhibiting these crucial receptors in breast cancer signaling cascades [7]. Additionally, both compounds interact with tubulin and microtubules, disrupting cellular division and potentially inhibiting cancer cell migration [8]. In cervical cancer models, this compound demonstrated synergistic effects when combined with immunotherapy, producing significant levels of Th1 response and CTL activity with protective and therapeutic effects against tumor cells [6].

Cardiovascular and Angiogenesis Applications

A particularly notable difference between this compound and crocetin lies in their anti-angiogenic potency. Crocetin demonstrates significantly greater efficacy in inhibiting angiogenesis, with effective concentrations (10-40 μM) approximately 10-fold lower than those required for this compound (100-400 μM) [8]. This enhanced activity is attributed to crocetin's superior ability to bind with VEGFR2 and inhibit downstream signaling pathways, including SRC/FAK and MEK/ERK cascades, ultimately disrupting endothelial cytoskeleton organization and cell migration [8]. These anti-angiogenic properties suggest potential applications in conditions with pathological blood vessel proliferation, such as age-related macular degeneration and cancer.

Experimental Methods and Research Protocols

This section details standardized methodologies for evaluating key biological activities of this compound and crocetin, providing researchers with reproducible experimental frameworks.

In Vitro Anti-angiogenesis Assay (HUVEC Model)

The human umbilical vein endothelial cell (HUVEC) model provides a robust platform for evaluating anti-angiogenic properties of test compounds [8]. The recommended protocol involves:

- Cell Culture: Maintain HUVECs in F-12K medium supplemented with 10% FBS, 1% penicillin-streptomycin, 0.1 mg/mL heparin, and 0.03 mg/mL endothelial cell growth supplement at 37°C with 5% CO₂.

- Tube Formation Assay: Seed 2×10⁴ HUVECs per well on GFR Matrigel-coated 48-well plates with test compounds (crocetin: 10, 20, 40 μM; this compound: 100, 200, 400 μM). Include VEGF (10-50 ng/mL) as inducer and VEGFR inhibitors (VRI or SU5416) as positive controls.

- Cell Migration Assay: Perform wound healing/scrape assay or Transwell migration assay with similar compound concentrations.

- Immunoblotting Analysis: After 24-hour treatment, harvest cells for Western blot analysis of VEGFR2 phosphorylation and downstream signaling molecules (SRC, FAK, MEK, ERK).

- Data Analysis: Quantify tube formation by measuring total tube length per field using image analysis software (e.g., ImageJ). Normalize migration data and perform statistical analysis.

In Vivo Zebrafish Angiogenesis Model

The transgenic Tg(fli1:EGFP) zebrafish model enables rapid evaluation of anti-angiogenic effects in a complete vertebrate organism [8]:

- Animal Husbandry: Maintain zebrafish at 28.5°C on 14-hour light/10-hour dark cycle according to standard protocols.

- Compound Exposure: Dechorionate zebrafish embryos at 24 hours post-fertilization (hpf) and expose to crocetin (20 μM) or this compound (50, 100 μM) in embryo water with DMSO concentration not exceeding 0.5%.

- Imaging and Analysis: At 72 hpf, anesthetize embryos and image subintestinal vein (SIV) formation using fluorescence microscopy. Quantify vascular area using image analysis software.

- HPLC Analysis: To examine conversion between this compound and crocetin, extract compounds from zebrafish homogenates and analyze using HPLC with methanol/water mobile phase.

Clinical Safety Evaluation Protocol

A randomized, double-blind, placebo-controlled study design provides the gold standard for assessing human safety [9]:

- Study Population: Recruit healthy adult volunteers (approximately 40 participants) who meet inclusion criteria (healthy status proven through clinical examination and laboratory tests).

- Exclusion Criteria: Apply standard exclusions including history of blood disorders, cardiovascular disease, renal impairment, endocrine disorders, pregnancy, lactation, or saffron allergy.

- Intervention: Administer 20 mg this compound tablets or matching placebo once daily for one month.

- Safety Monitoring: Conduct comprehensive laboratory tests pre- and post-treatment including hematological parameters, biochemical profiles, hormonal assays, and urinalysis. Monitor adverse events throughout study period.

- Statistical Analysis: Express data as mean ± SD and analyze using two independent sample t-tests with significance threshold of p < 0.05.

Molecular Mechanisms and Signaling Pathways

The differential effects of this compound and crocetin on angiogenesis occur through modulation of specific signaling cascades. The following diagram illustrates their primary molecular targets and downstream effects:

VEGF Signaling Inhibition by this compound and Crocetin: Crocetin directly binds VEGFR2 with high affinity, potently inhibiting downstream SRC/FAK and MEK/ERK pathways, disrupting endothelial cell migration and cytoskeleton organization. This compound shows weaker binding and inhibition.

The molecular mechanism underlying the differential anti-angiogenic effects of this compound and crocetin involves direct interaction with VEGFR2 and subsequent inhibition of downstream signaling pathways [8]. Crocetin demonstrates significantly higher binding affinity for VEGFR2 compared to this compound, as confirmed through in silico molecular docking studies. This binding inhibits VEGF-induced autophosphorylation of VEGFR2 at tyrosine 1175, a critical step in receptor activation.

Downstream of VEGFR2, crocetin potently inhibits two key signaling cascades: the SRC/FAK pathway involved in cytoskeletal reorganization and cell adhesion, and the MEK/ERK pathway regulating cell proliferation and migration [8]. The ultimate effects include disruption of endothelial cell migration and cytoskeleton organization, leading to inhibition of tube formation and angiogenic sprouting. The higher potency of crocetin in this process correlates with its more efficient cellular uptake and direct receptor interaction compared to the more polar, glycosylated this compound molecule.

Safety and Toxicology Profiles

Both this compound and crocetin demonstrate favorable safety profiles based on preclinical and clinical evaluations. In a randomized, double-blind, placebo-controlled clinical trial with healthy adult volunteers, 20 mg/day this compound for one month showed no significant adverse effects on hematological, biochemical, hormonal, or urinary parameters [9]. No major adverse events were reported during the trial, with only minor transient symptoms (somnolence, urinary frequency) in a small number of participants that resolved without discontinuation of treatment.

Preclinical toxicological assessments support this safety profile. Acute and sub-acute toxicity studies in mice and rats demonstrated that this compound did not cause marked damage to major organs at pharmacological doses [9]. The LD₅₀ values for this compound were determined to be greater than 3 g/kg (IP and oral), classifying it as practically non-toxic according to Loomis and Hayes classification [9]. Similarly, crocetin has been reported to have no significant toxicity with high potential for clinical applications [2] [3]. These favorable safety profiles, combined with demonstrated efficacy across multiple therapeutic areas, position both compounds as promising candidates for further drug development.

Conclusion and Research Perspectives

This compound and crocetin represent promising bioactive natural products with multifaceted therapeutic applications. While structurally related, they exhibit distinct pharmacokinetic profiles and differing potencies across various pharmacological domains. Crocetin demonstrates superior bioavailability and potency in several applications, particularly anti-angiogenesis, while this compound's water solubility offers formulation advantages. The metabolic interconversion between these compounds, primarily mediated by gut microbiota, represents a crucial consideration for research and development.

References

- 1. This compound: Functional characteristics, extraction, food applications ... [pmc.ncbi.nlm.nih.gov]

- 2. Crocetin, a versatile carotenoid: Novel insights into ... [sciencedirect.com]

- 3. Crocetin, a versatile carotenoid: Novel insights into ... [pubmed.ncbi.nlm.nih.gov]

- 4. Intestinal Metabolism of this compound and a Pharmacokinetics and ... [pmc.ncbi.nlm.nih.gov]

- 5. Saffron and its active ingredients against human disorders [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic effects of exosomal this compound or curcumin ... [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, purification and characterization of naturally ... [sciencedirect.com]

- 8. Crocetin and Its Glycoside this compound, Two Bioactive ... [frontiersin.org]

- 9. Safety Evaluation of this compound (a constituent of saffron) Tablets in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Crocin Extraction Optimization

Introduction to Crocin and Its Importance

This compound represents a group of water-soluble carotenoids that serve as the principal pigments responsible for the characteristic red-yellow color of saffron (Crocus sativus L.) and gardenia fruits (Gardenia jasminoides). These bioactive compounds have garnered significant scientific and industrial interest due to their demonstrated pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The chemical structure of crocins consists of a polyene dicarboxylic acid (crocetin) esterified with varying numbers and types of sugar moieties (primarily glucose and gentiobiose), resulting in multiple isomers and derivatives with differing physicochemical properties and bioactivities.

The industrial significance of crocins spans multiple sectors, including pharmaceutical formulations, nutraceuticals, and food technology, where they function as natural colorants and bioactive ingredients. However, the extraction and purification of these compounds present substantial challenges due to their structural similarity, sensitivity to environmental factors (heat, light, pH), and complex matrix within plant materials. These application notes provide detailed protocols and methodological frameworks for optimizing this compound extraction and purification, addressing key considerations for researchers and development professionals working with these valuable compounds.

Comparative Analysis of Extraction Methods

Overview of Extraction Techniques

The extraction of crocins from plant materials has evolved from conventional methods to innovative approaches designed to enhance yield, purity, and efficiency while reducing environmental impact. Conventional techniques such as maceration and Soxhlet extraction have been largely superseded by modern methods that offer improved selectivity, reduced processing times, and decreased solvent consumption. The selection of an appropriate extraction method depends on multiple factors, including the target this compound profile, desired purity, scale of operation, and available infrastructure.

Microwave-assisted extraction (MAE) leverages electromagnetic radiation to generate internal heating within plant cells, facilitating the release of intracellular compounds through cell wall rupture. This method typically achieves higher extraction efficiencies compared to conventional approaches, with the added benefit of reduced processing times. Ultrasound-assisted extraction (UAE) employs cavitation phenomena to disrupt plant tissues and enhance mass transfer, while antisolvent precipitation utilizes solubility differences for selective this compound enrichment. For highest purity requirements, chromatographic techniques including multicolumn countercurrent solvent gradient purification (MCSGP) offer exceptional resolution of individual this compound species from complex extracts.

Quantitative Comparison of Extraction Methods

Table 1: Performance comparison of different this compound extraction methods

| Extraction Method | Optimal Conditions | Yield/Purity | Advantages | Limitations |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | 400 W, 9.23 min, 7.41 mg/40 mL solid-to-solvent ratio [1] | High this compound content with preserved antioxidant activity | Rapid extraction, high efficiency, reduced solvent consumption | Potential thermal degradation, equipment cost |

| Antisolvent Precipitation | 59.94 mg/mL saffron, 3.09 antisolvent-to-solvent ratio, 28.3°C [2] | 81% total this compound increase, 55% this compound-I | Selective enrichment, cost-effective, suitable for thermolabile compounds | Requires optimization of antisolvent type and ratio |

| Ultrasound-Assisted Extraction (UAE) | 55°C, 4.40 min, 94% amplitude, 1000 L/S ratio [3] | High extraction yield predicted by quadratic models | Rapid, efficient cell disruption, moderate equipment cost | Potential radical formation, scale-up challenges |

| Solid-Phase Extraction (SPE) | C18 cartridges, 15% ACN/water (picrothis compound), 50% ACN/water (crocins) [4] | Effective separation from picrothis compound | Selective separation, economy in reagents | Requires method optimization for different matrices |

| Multicolumn Countercurrent Chromatography (MCSGP) | Ethanol-water gradients, twin-column system [5] | 99.7% purity this compound-I, +334% recovery | Maximum purity and yield, continuous operation, green solvents | High equipment complexity, method development intensity |

Table 2: Optimization parameters for this compound extraction techniques

| Method | Key Optimization Parameters | Experimental Design | Critical Responses |

|---|---|---|---|

| MAE | Time, power, solid-to-solvent ratio, temperature | Box-Behnken Design (BBD) [1] | This compound content, antioxidant activity, coloring power |

| Antisolvent Precipitation | Saffron concentration, antisolvent ratio, addition rate, temperature | Response Surface Methodology (RSM) [2] | Total this compound content, this compound-I percentage, impurity reduction |

| UAE | Time, temperature, amplitude, liquid-to-solid ratio | Central Composite Design [3] | This compound yield, degradation kinetics, volatile preservation |

| SPE | Extract volume, elution solvent strength, elution volume | Rotatable Central Composite Design (RCCD) [4] | UV-Vis absorbance at 257 nm and 440 nm |

| MCSGP | Switching times, gradient profile, solvent composition, feed concentration | Batch process scaling [5] | Purity, recovery, productivity, solvent consumption |

Microwave-Assisted Extraction (MAE) Optimization

Principles and Mechanisms

Microwave-assisted extraction operates on the principle of dielectric heating, where microwave energy directly interacts with polar molecules within plant tissues, generating rapid and volumetric heating. This mechanism facilitates the rupture of cell walls and enhances the mass transfer of intracellular compounds into the surrounding solvent. For this compound extraction, MAE has demonstrated superior efficiency compared to conventional methods, with the added advantage of reduced processing time and solvent consumption. The selective heating of water molecules within saffron stigmas promotes efficient release of water-soluble crocins while minimizing thermal degradation through precise control of exposure conditions.

The optimization of MAE parameters follows a systematic approach using Response Surface Methodology (RSM) to model interactive effects between critical factors. Through this methodology, researchers can identify optimal parameter combinations that maximize this compound yield while preserving the structural integrity and bioactivity of these sensitive compounds. The following protocol details the application of MAE for this compound extraction from saffron stigmas, incorporating optimized parameters validated through experimental design.

Detailed MAE Protocol

Materials and Equipment:

- Dried saffron stigmas (Crocus sativus L.)

- Ethanol (80% v/v, analytical grade)

- Microwave extraction system with power control and temperature monitoring

- High-performance liquid chromatography (HPLC) system with diode array detector

- Rotary evaporator

- Centrifuge

- Analytical balance

Extraction Procedure:

- Sample Preparation: Grind dried saffron stigmas to a fine powder using an agate mortar and pestle to increase surface area for extraction.

- Parameter Setting: Program the microwave extraction system with the following optimized parameters [1]:

- Extraction time: 9.23 minutes

- Microwave power: 400 W

- Solid-to-solvent ratio: 7.41 mg/40 mL (equivalent to 1:5.4 w/v)

- Solvent: 80% aqueous ethanol

- Extraction Process: Combine saffron powder with extraction solvent in microwave vessels. Seal vessels and place in the microwave system. Execute the programmed extraction protocol.

- Separation: After completion, allow vessels to cool to room temperature. Centrifuge the extracts at 5000 × g for 15 minutes to separate particulate matter.

- Concentration: Transfer supernatant to a rotary evaporator and concentrate under reduced pressure at 40°C until approximately 10% of the original volume remains.

- Analysis: Analyze this compound content by HPLC using a C18 column and gradient elution with acetonitrile-water mobile phase. Detect crocins at 440 nm.

Quality Control Considerations:

- Monitor extraction temperature to prevent thermal degradation (maintain below 60°C)

- Shield extracts from direct light during and after extraction

- Conduct extractions in triplicate to ensure reproducibility

- Include reference standards for this compound quantification

The experimental workflow for microwave-assisted extraction is presented below:

Antisolvent Precipitation for this compound Enrichment

Theoretical Basis

Antisolvent precipitation represents a highly effective approach for this compound enrichment from crude extracts through the manipulation of solubility properties. This technique operates on the principle that adding a miscible nonsolvent (antisolvent) to a solution reduces the solubility of target compounds, inducing their selective precipitation. For this compound enrichment, this method capitalizes on the differential solubility of various saffron components in solvent-antisolvent mixtures, allowing selective concentration of crocins while reducing impurities such as picrothis compound. The method offers distinct advantages for thermolabile compounds like crocins by operating at ambient temperatures and avoiding potentially degradative thermal exposure.

The efficiency of antisolvent precipitation depends critically on several process parameters, including the solvent-to-antisolvent ratio, addition rate, temperature, and the chemical nature of the antisolvent. Through systematic optimization using Response Surface Methodology, researchers have identified specific conditions that maximize this compound recovery while achieving significant enrichment of individual this compound species, particularly the highly valued this compound-I. The selectivity of the process can be further modulated by selecting appropriate antisolvent systems, with ethyl acetate demonstrating efficacy for total this compound enrichment and ethyl acetoacetate providing enhanced selectivity for this compound-I.

Detailed Antisolvent Precipitation Protocol

Materials and Equipment:

- Crude saffron extract (prepared by ultrasound-assisted extraction with 80% ethanol)

- Ethyl acetate and ethyl acetoacetate (HPLC grade)

- Peristaltic pump for controlled addition

- Magnetic stirrer with temperature control

- Centrifuge

- Vacuum filtration system

- Freeze dryer

Precipitation Procedure:

- Extract Preparation: Prepare crude saffron extract according to the following specifications [2]:

- Dissolve saffron powder in 80% ethanol at a concentration of 59.94 mg/mL

- Conduct ultrasound-assisted extraction for 15 minutes at 35°C

- Centrifuge at 5000 × g for 20 minutes and collect supernatant

- Antisolvent Selection: Based on target this compound profile:

- For total this compound enrichment: Select ethyl acetate

- For this compound-I selective enrichment: Select ethyl acetoacetate

- Precipitation Process:

- Place crude extract in a temperature-controlled vessel at 28.3°C with continuous stirring

- Slowly add antisolvent at a controlled rate of 782.42 μL/min using a peristaltic pump

- Maintain antisolvent-to-solvent ratio of 3.09:1

- Continue stirring for 30 minutes after complete addition to facilitate precipitate formation

- Separation and Recovery:

- Centrifuge the mixture at 8000 × g for 15 minutes to collect precipitate

- Alternatively, use vacuum filtration with 0.45 μm membrane

- Wash precipitate with small volume of cold antisolvent to remove residual impurities

- Drying: Resuspend precipitate in distilled water and freeze-dry to obtain this compound-enriched powder

Optimization Considerations:

- Systematically vary addition rate (500-1000 μL/min) to balance yield and purity

- Evaluate temperature effects between 20-40°C

- Test antisolvent ratios from 2:1 to 5:1 for different this compound profiles

- Monitor oxygen exclusion to prevent oxidative degradation

The relationship between antisolvent parameters and this compound enrichment efficiency is illustrated below:

Advanced Chromatographic Purification

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)

Multicolumn Countercurrent Solvent Gradient Purification represents a cutting-edge approach for achieving high-purity this compound-I from complex saffron extracts. This continuous chromatographic technique addresses the fundamental yield-purity tradeoff inherent in conventional batch chromatography by implementing an internal recycling mechanism for partially separated fractions. The MCSGP system typically comprises two or more identical chromatography columns interconnected through a switching valve arrangement, allowing continuous processing and significantly improved utilization of stationary phase capacity compared to single-column systems.

The operational principle of MCSGP involves the continuous recycling of overlapping impurity regions containing target compound, enabling their reprocessing and ultimate separation. This approach is particularly valuable for this compound purification due to the structural similarity among different this compound derivatives, which presents significant challenges for conventional chromatography. Through this method, researchers have demonstrated the ability to produce this compound-I with purity exceeding 99.7% while achieving remarkable improvements in recovery (+334%), productivity (+307%), and solvent reduction (-92%) compared to batch chromatography [5].

Detailed MCSGP Protocol

Materials and Equipment:

- Crude this compound extract (prepared by ethanolic extraction)

- Food-grade ethanol and ultrapure water

- MCSGP system with twin columns

- C18 preparative columns (e.g., 250 mm × 20 mm, 5 μm)

- UV-Vis detector

- Fraction collector

- Solvent delivery system

Purification Procedure:

- Feed Preparation:

- Prepare crude this compound extract using ethanol:water (60:40 v/v) extraction

- Filter through 0.2 μm membrane to remove particulate matter

- Adjust concentration to 10-20 mg/mL total crocins

- System Configuration:

- Install two identical C18 columns in the MCSGP system

- Employ ethanol-water gradient as mobile phase without additives

- Set detection wavelength to 440 nm for this compound monitoring

- Method Development:

- Initially optimize gradient conditions using batch chromatography

- Determine elution profile and identify overlapping impurity regions

- Establish switching times for the MCSGP process (tA-tE intervals)

- MCSGP Operation:

- Initiate the interconnected column operation

- Load feed during designated zones (1, 2, 3)

- Collect pure this compound-I fraction during zone 6

- Recycle overlapping fractions (W/P and P/S) through zones 5 and 7

- Product Recovery:

- Combine pure fractions from multiple cycles

- Concentrate using rotary evaporation at 35°C

- Lyophilize to obtain high-purity this compound-I powder

Critical Parameters:

- Switching time optimization for maximum resolution

- Gradient slope adjustment for separation efficiency

- Feed concentration balancing capacity and resolution

- Solvent selection aligning with green chemistry principles

Analysis, Characterization, and Quality Control

Analytical Methodologies

Comprehensive quality assessment of this compound extracts requires multiple analytical techniques to evaluate chemical composition, purity, and bioactive properties. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) represents the primary method for this compound quantification and profiling. The recommended chromatographic conditions employ a C18 reverse-phase column with acetonitrile-water gradient elution and detection at 440 nm. This approach enables resolution of major this compound species, including this compound-I (trans-crocetin di-gentiobiosyl ester), which typically elutes as the predominant peak.

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) provides enhanced resolution and definitive structural identification through accurate mass measurement. This technique is particularly valuable for characterizing minor this compound derivatives and confirming molecular structures. For rapid quality assessment, UV-Vis spectrophotometry offers a practical approach for quantifying total crocins (440 nm), picrothis compound (257 nm), and safranal (330 nm) according to ISO 3632-1:2011 standards [4].

Stability and Storage Considerations

This compound extracts demonstrate particular sensitivity to environmental factors, necessitating careful handling and storage to maintain integrity and bioactivity. These compounds are susceptible to degradation under conditions of low pH, elevated temperature, and light exposure. Stability studies indicate that this compound degradation follows first-order kinetics, with rate constants significantly influenced by pH and temperature. The highest stability is observed in neutral to slightly acidic conditions (pH 5-7), with accelerated degradation occurring at lower pH values [3].

Recommended storage conditions for this compound extracts include:

- Temperature: -20°C for long-term storage, 4°C for short-term

- Protection from light through amber containers or foil wrapping

- Inert atmosphere (nitrogen or argon) to prevent oxidation

- Dry state preferable to solution storage

- pH maintenance near neutral when in solution

Table 3: Analytical methods for this compound characterization

| Analytical Technique | Application | Conditions | Reference Standards |

|---|---|---|---|

| HPLC-DAD | Quantification of major crocins | C18 column, ACN-water gradient, 440 nm detection | This compound-I, total crocins [1] |

| UPLC-QToF-MS | Structural identification of this compound derivatives | C18 column, ESI negative mode, 50-1500 m/z range | Not required (structural elucidation) [4] |

| UV-Vis Spectrophotometry | Quality control per ISO standards | 257 nm (picrothis compound), 330 nm (safranal), 440 nm (crocins) | ISO 3632-1:2011 [4] |

| DPPH Assay | Antioxidant activity evaluation | 517 nm measurement, ascorbic acid calibration | Ascorbic acid equivalents [6] |

| Cytotoxicity Assay | Safety assessment | MTT assay, NIH 3T3 cell line, 5 mg/mL concentration | Cell viability >95% [6] |

Conclusion and Future Perspectives

The optimization of this compound extraction and purification represents a critical endeavor for maximizing the value of saffron and related materials in pharmaceutical, nutraceutical, and food applications. The methods detailed in these application notes provide a comprehensive framework for obtaining this compound products with defined composition and purity, addressing the key challenges of compound sensitivity, structural complexity, and purification efficiency. The integration of statistical experimental design with modern extraction technologies enables researchers to develop efficient, reproducible processes tailored to specific this compound profiles and purity requirements.

Future developments in this compound production are likely to focus on continuous processing approaches, green solvent alternatives, and biotechnological production systems. The successful expression of this compound biosynthetic pathways in heterologous hosts such as tomatoes and microorganisms offers promising alternatives to traditional extraction from saffron, potentially overcoming limitations of seasonal availability and high raw material costs [7]. These advances, coupled with the purification methodologies outlined herein, will continue to expand the accessibility and applications of these valuable bioactive compounds in both research and commercial contexts.

References

- 1. Microwave-Assisted Extraction of Crocins from Saffron Stigmas... [link.springer.com]

- 2. Efficient purification of CrocinI from saffron stigmas using ... [nature.com]

- 3. pigments of saffron... | AVESİS Extraction optimization this compound [avesis.yildiz.edu.tr]

- 4. Optimization of a Solid-Phase Extraction Procedure for the ... [mdpi.com]

- 5. Enhancing the purification of this compound -I from saffron through the... [link.springer.com]

- 6. Improved Extraction of this compound and Comprehensive ... [sciencedirect.com]

- 7. Natural CCD2 Variants and RNA Interference for Boosting ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Ultrasound-Assisted Extraction of Crocin for Pharmaceutical Research

Introduction to Crocin and Ultrasound-Assisted Extraction Principles

This compound, a water-soluble carotenoid primarily found in Crocus sativus L. (saffron) and Gardenia jasminoides Ellis fruits, has gained significant attention in pharmaceutical research due to its potent therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities [1]. As the principal coloring component of saffron, this compound exists as a series of glycosyl esters of crocetin, with this compound-I (di-gentiobiosyl crocetin) being the most prevalent and biologically active form [2] [1]. Unlike many other carotenoids, this compound's unique water solubility and documented safety profile at therapeutic doses (20 mg/day in human trials) make it particularly suitable for pharmaceutical applications [1]. However, the structural complexity and thermal sensitivity of this compound molecules present significant challenges for their extraction and purification, necessitating the development of optimized extraction methodologies that maximize yield while preserving bioactive integrity [2] [3].